4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid (4-FMPHBA) is a monofluorinated phenolic acid that has recently been identified as a promising compound for use in scientific research. It is a member of the phenolic acid family, and its structure is similar to that of other phenolic acids, such as hydroxybenzoic acid (HBA) and 4-hydroxybenzoic acid (4-HBA). 4-FMPHBA has unique properties that make it an attractive compound for use in a variety of scientific research applications, including drug development and biochemistry.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed to act by binding to certain proteins in the body and inhibiting their activity. It is also believed to interact with certain enzymes, resulting in their inhibition. In addition, it is believed to have antioxidant properties, which may be beneficial in certain research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% have not yet been fully studied. However, it is believed to have a variety of effects, including the inhibition of certain proteins and enzymes, as well as the regulation of metabolic pathways. It is also believed to have antioxidant properties, which may be beneficial for certain research applications.
Advantages and Limitations for Lab Experiments
4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% has several advantages for use in scientific research. It is relatively easy to synthesize, and it has a relatively low toxicity. In addition, it has been found to bind to certain proteins and inhibit their activity, making it useful for drug development. However, it is important to note that 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% has not been fully studied, and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
There are a variety of potential future directions for research into 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95%. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential use as an antioxidant. In addition, further research could be conducted into its potential use in drug development, as well as its potential use in the study of metabolic pathways. Finally, further studies could be conducted into its potential use as a therapeutic agent.
Synthesis Methods
4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-fluoro-4-methoxyphenol with hydroxybenzoic acid in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95%. The reaction can also be performed using a solid-phase synthesis method, which involves the use of a resin-bonded support to facilitate the reaction.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% has been identified as a potential compound for use in a variety of scientific research applications. It has been studied for its potential use in drug development, as it has been found to bind to certain proteins in the body and inhibit their activity. In addition, 4-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential use in biochemistry, as it has been found to inhibit the activity of certain enzymes. It has also been studied for its potential use in the study of metabolic pathways and for its potential use as an antioxidant.
properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-9-3-5-10(12(15)7-9)8-2-4-11(14(17)18)13(16)6-8/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJBXSIOGWKZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690103 |
Source
|
Record name | 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-62-1 |
Source
|
Record name | 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.